Chemical structure of Imidapril tert-butyl ester intermediate
Chemical structure of Imidapril tert-butyl ester intermediate
An In-Depth Technical Guide to the Imidapril tert-Butyl Ester Intermediate: Structure, Synthesis, and Characterization
Abstract
Imidapril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and chronic heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, imidaprilat.[3][4] The synthesis of this complex molecule relies on a strategic and controlled pathway, in which key intermediates play a pivotal role. This technical guide provides an in-depth examination of the Imidapril tert-butyl ester intermediate, chemically known as (4S)-3-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester. We will elucidate its chemical structure, discuss its critical function as a protected precursor, detail a representative synthetic protocol, outline methods for analytical validation, and explore its relationship to the final active pharmaceutical ingredient (API) and potential impurities. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing.
Part 1: The Strategic Role of the tert-Butyl Ester Intermediate in Imidapril Synthesis
Introduction to Imidapril: A Prodrug ACE Inhibitor
Imidapril functions by inhibiting the angiotensin-converting enzyme, which is crucial in the renin-angiotensin system. This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation, reduced blood pressure, and a decreased workload on the heart.[4][5] Imidapril itself is the inactive prodrug, designed to improve oral bioavailability.[1] Post-absorption, it undergoes hepatic hydrolysis to form its active diacid metabolite, imidaprilat, which exerts the therapeutic effect.[3][4]
The Principle of Protecting Groups in Complex Synthesis
The synthesis of molecules with multiple reactive functional groups, such as Imidapril, necessitates a protection strategy. A protecting group temporarily masks a reactive site to prevent it from participating in unintended side reactions while another part of the molecule is being modified. The Imidapril tert-butyl ester serves this exact purpose.[6] The tert-butyl ester group protects one of the carboxylic acid functionalities, allowing chemists to selectively perform other chemical transformations, such as the critical peptide bond formation, without interference.[6] This intermediate is therefore a late-stage, or penultimate, precursor in the total synthesis of Imidapril.[6]
Part 2: Elucidation of the Chemical Structure
IUPAC Name and Molecular Details
The Imidapril tert-butyl ester intermediate is a well-defined chemical entity with the following identifiers:
-
IUPAC Name: (S)-tert-Butyl 3-((S)-2-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)propanoyl)-1-methyl-2-oxoimidazolidine-4-carboxylate[7]
-
CAS Number: 89371-38-0[7]
-
Molecular Formula: C₂₄H₃₅N₃O₆[7]
-
Molecular Weight: 461.55 g/mol [7]
Structural Breakdown and Stereochemistry
The structure of the intermediate is complex, incorporating several key functional groups and stereocenters that are essential for its eventual biological activity as Imidaprilat.
-
Imidazolidinone Core: A five-membered heterocyclic ring containing a urea moiety, which is a common structural feature in this class of ACE inhibitors.
-
Dipeptide-like Structure: The molecule is formed by the coupling of two amino acid-like fragments, evident from the amide (peptide) bond.
-
tert-Butyl Ester Group: This bulky ester serves as the key protecting group for the carboxylic acid on the imidazolidinone ring. Its steric hindrance makes it stable under many reaction conditions but allows for selective removal under acidic conditions.
-
Ethyl Ester Group: This group is part of the second fragment and remains in the final Imidapril structure.
-
Stereochemistry: The molecule possesses three chiral centers, all with a specific (S) configuration. This stereochemical integrity is paramount, as the biological activity of ACE inhibitors is highly dependent on the precise three-dimensional arrangement of the molecule to fit into the enzyme's active site.
Part 3: Synthesis and Mechanistic Rationale
Overview of the Convergent Synthetic Strategy
The synthesis of the Imidapril tert-butyl ester intermediate is typically achieved through a convergent approach, which involves the coupling of two major fragments. This strategy is efficient and allows for the independent preparation and purification of the building blocks before the key bond-forming step. The primary fragments are:
-
Fragment A: A derivative of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, specifically the tert-butyl ester (CAS: 83056-79-5).[8]
-
Fragment B: An activated N-acyl-L-alanine derivative, such as (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate.[9]
The core of the synthesis is the formation of an amide bond between these two fragments.
Experimental Protocol: Laboratory-Scale Coupling Reaction
The following protocol is a representative methodology derived from established synthetic principles for peptide coupling.
Step 1: Activation and Coupling
-
To a stirred solution of tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (Fragment A) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine at room temperature.
-
Add the coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator, like 1-hydroxybenzotriazole (HOBT). The use of HOBT is crucial as it suppresses side reactions and minimizes racemization at the chiral centers.
-
To this activated mixture, add the second key intermediate, N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine (a derivative of Fragment B), portion-wise while maintaining the temperature at 20-25°C.
-
Allow the reaction to stir at room temperature for 8-12 hours.
Step 2: Work-up and Isolation
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[10]
-
Once complete, the by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU solid.
-
Wash the filtrate sequentially with a weak acid solution (e.g., 1N HCl or 1N KHSO₄), a saturated sodium bicarbonate solution, and finally, brine to remove unreacted reagents and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude Imidapril tert-butyl ester intermediate, often as an oil or solid.
-
Further purification can be achieved through column chromatography if necessary.
Causality Behind Experimental Choices
-
Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its low boiling point, which facilitates easy removal.
-
Coupling Reagents: The DCC/HOBT system is a classic and effective choice for peptide bond formation. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, while HOBT forms an active ester that is more reactive and less prone to racemization than the initial O-acylisourea intermediate.
-
Temperature Control: Maintaining the reaction at or below room temperature is critical to prevent racemization of the sensitive stereocenters and to minimize the formation of thermal degradation by-products.
Synthetic Workflow Diagram
Caption: Convergent synthesis of the Imidapril tert-butyl ester intermediate.
Part 4: Analytical Validation and Quality Control
The Imperative of Structural Confirmation
Rigorous analytical characterization is non-negotiable in pharmaceutical synthesis to confirm the identity, purity, and stability of any intermediate.[11] For the Imidapril tert-butyl ester, a combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic and Chromatographic Characterization
The structural integrity of the intermediate is confirmed using a suite of standard analytical methods. Data obtained from techniques such as NMR, Mass Spectrometry, and FT-IR are used to verify the molecular structure, while HPLC is the primary tool for assessing purity.
| Analytical Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons (phenyl ring), aliphatic protons (ethyl and butyl groups, amino acid backbones), N-methyl protons, and amide/amine protons. |
| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H]⁺ peak observed at m/z ≈ 462.56, confirming the molecular weight. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for C=O stretching (esters, amide, urea), N-H stretching (amine/amide), and aromatic C-H stretching. |
| HPLC | Purity | A single major peak with a purity level typically >98% under validated method conditions. Used to quantify impurities and monitor reaction completion.[2][10] |
Protocol: De-esterification to Imidapril Hydrochloride
The final step in the synthesis is the selective removal of the tert-butyl protecting group to unmask the carboxylic acid, followed by salt formation to yield the stable API. While traditional methods used HCl gas in dioxane, a more robust method that yields a more stable final product has been developed.[10]
-
Dissolve the Imidapril tert-butyl ester intermediate in 1,4-dioxane.
-
Slowly add concentrated sulfuric acid at room temperature while stirring.
-
Monitor the de-esterification process by HPLC until the starting material is consumed (typically within 8 hours).[10]
-
Upon completion, neutralize the reaction mixture carefully with a base like sodium bicarbonate.
-
Perform aqueous washes and extract the free base of Imidapril into an organic solvent.
-
To form the stable hydrochloride salt, dissolve the free base in a solvent like isopropyl alcohol and add a calculated amount of alcoholic HCl.
-
The Imidapril hydrochloride salt will precipitate. Filter the solid, wash with a cold solvent, and dry under vacuum at ~50°C to obtain the final API.[10]
Part 5: Impurity Profiling and Control
Common Impurities and Their Origin
The quality of the final Imidapril API is directly dependent on the purity of its intermediates. Potential impurities associated with the tert-butyl ester intermediate and its subsequent conversion can include:
-
Unreacted Starting Materials: Residual amounts of Fragment A or Fragment B from an incomplete coupling reaction.[5]
-
By-products: Side products from the coupling reaction, such as N-acylurea formed from the rearrangement of the O-acylisourea intermediate.
-
Degradation Products: Hydrolysis of the ethyl ester or other labile bonds under harsh reaction or work-up conditions.[5]
-
Epimers: Racemization at any of the three chiral centers, leading to diastereomeric impurities that can be difficult to separate and may have different pharmacological profiles.
Logical Relationship of Intermediate to API and Impurities
Caption: Relationship between the intermediate, API, and impurity formation.
Conclusion
The Imidapril tert-butyl ester is more than just a precursor; it is a strategically designed molecule that enables the efficient and stereocontrolled synthesis of the important antihypertensive drug Imidapril. Its structure, featuring a crucial tert-butyl protecting group, allows for the precise assembly of the final complex dipeptide-like framework. A thorough understanding of its synthesis, the rationale behind the experimental choices, and robust analytical control are essential for ensuring the production of high-purity, stable, and effective Imidapril hydrochloride. This knowledge is fundamental for scientists and professionals dedicated to the development and manufacturing of this life-saving medication.
References
-
ResearchGate. Synthesis of imidapril hydrochloride. Available from: [Link]
-
PharmaCompass. Optimizing Imidapril Production: Sourcing the Right Intermediates. Available from: [Link]
-
PubMed. Determination of three metabolites of a new angiotensin-converting enzyme inhibitor, imidapril, in plasma and urine by gas chromatography-mass spectrometry using multiple ion detection. Available from: [Link]
-
Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. Available from: [Link]
-
Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. Available from: [Link]
-
Pharmaffiliates. Chemical Name : Imidapril-d3 tert-Butyl Ester. Available from: [Link]
-
PubChem. Imidaprilat | C18H23N3O6 | CID 5464344. Available from: [Link]
-
Veeprho. Imidapril Impurities and Related Compound. Available from: [Link]
-
PubChem. Imidapril | C20H27N3O6 | CID 5464343. Available from: [Link]
- Google Patents.WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride.
-
PharmaCompass. Imidapril - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Imidapril Intermediates: A Guide to Tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. Available from: [Link]
-
PubMed. Highly sensitive determination of imidapril, a new angiotensin I-converting enzyme inhibitor, and its active metabolite in human plasma and urine using high-performance liquid chromatography with fluorescent labelling reagent. Available from: [Link]
-
Wikipedia. Imidapril. Available from: [Link]
-
ResearchGate. Overview of Determination of Imidapril Content in Pharmaceutical Preparations and Biological Matrices | Request PDF. Available from: [Link]
-
Springer. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
Sources
- 1. Imidapril - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Imidapril tert-Butyl Ester | 89371-38-0 | Benchchem [benchchem.com]
- 7. molcan.com [molcan.com]
- 8. nbinno.com [nbinno.com]
- 9. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
